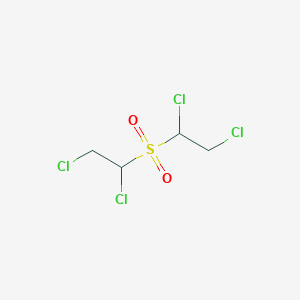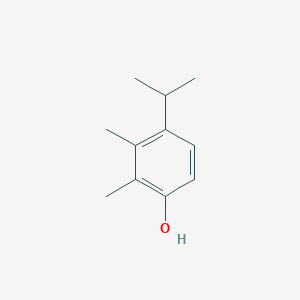
2,3-Dimethyl-4-propan-2-ylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-propan-2-ylphenol, also known as butylated hydroxytoluene (BHT), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. BHT is widely used to prevent the oxidation of fats, oils, and other lipids, which can lead to rancidity and spoilage.
作用机制
BHT acts as an antioxidant by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and tissues. This process stabilizes the free radical and prevents it from reacting with other molecules. BHT can also chelate metal ions, which can catalyze the formation of free radicals. Additionally, BHT can regenerate other antioxidants, such as vitamin E, by donating a hydrogen atom to the oxidized form of the antioxidant.
生化和生理效应
BHT has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, protect against cardiovascular disease, and improve cognitive function. BHT has also been shown to modulate the immune system and reduce inflammation. However, some studies have reported potential negative effects of BHT on reproductive and endocrine function.
实验室实验的优点和局限性
BHT is a widely used antioxidant in laboratory experiments due to its stability, low toxicity, and availability. It is also relatively inexpensive compared to other antioxidants. However, BHT has been shown to interfere with some assays, such as the measurement of lipid peroxidation. In addition, the use of BHT in cell culture experiments can be complicated by its insolubility in water.
未来方向
There are several areas of research that could benefit from further investigation of BHT. One area is the potential use of BHT in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area is the development of more effective methods for delivering BHT to cells and tissues. Finally, the safety and potential negative effects of BHT on human health require further investigation.
Conclusion
In conclusion, BHT is a synthetic antioxidant that has been extensively studied for its potential health benefits and use in preserving the quality of food products. Its mechanism of action involves donating a hydrogen atom to free radicals and chelating metal ions. BHT has been shown to have a wide range of biochemical and physiological effects, but its safety and potential negative effects on human health require further investigation.
合成方法
BHT can be synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then purified through distillation and crystallization. The overall reaction can be represented as follows:
p-Cresol + 2 isobutylene → BHT + H2O
科学研究应用
BHT has been extensively studied for its antioxidant properties in various fields of research. It has been shown to protect against oxidative stress and inflammation, which are implicated in many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. BHT has also been studied for its potential use in preserving the quality and shelf life of food products.
属性
CAS 编号 |
104174-70-1 |
|---|---|
产品名称 |
2,3-Dimethyl-4-propan-2-ylphenol |
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-6-11(12)9(4)8(10)3/h5-7,12H,1-4H3 |
InChI 键 |
CSXUXXZAYYNXHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
规范 SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
同义词 |
2,3-Xylenol,4-isopropyl-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)
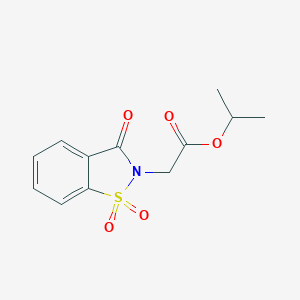
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
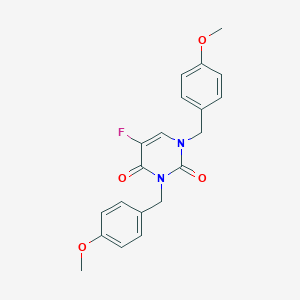
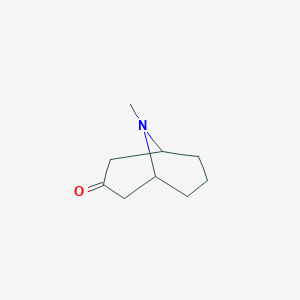

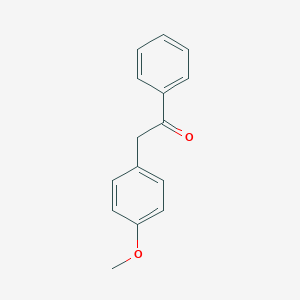
![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)



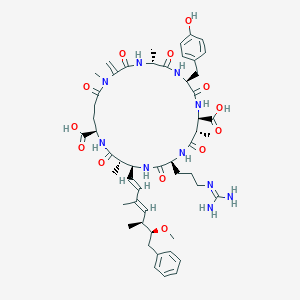
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
